molecular formula C8H6N2O B1595610 quinazolin-6-ol CAS No. 7556-93-6

quinazolin-6-ol

Cat. No.: B1595610
CAS No.: 7556-93-6
M. Wt: 146.15 g/mol
InChI Key: BBPMVEXRMOAIKQ-UHFFFAOYSA-N
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Description

quinazolin-6-ol is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Quinazolin-6-ol, also known as 6-Quinazolinol, is a compound that has been found to have a broad range of targets due to its diverse pharmacological activities . It has been reported to exhibit anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia activities . The compound’s primary targets are often associated with these activities. For instance, in its anti-cancer role, it may target specific proteins or enzymes involved in cell proliferation and survival.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For example, in its role as an anti-cancer agent, it may inhibit the activity of certain enzymes, leading to the disruption of cancer cell proliferation . In its anti-microbial role, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa .

Biochemical Pathways

This compound affects various biochemical pathways depending on its target. In the context of its anti-cancer activity, it may affect pathways involved in cell proliferation and survival. As an anti-microbial agent, it can affect the pathways involved in biofilm formation . The downstream effects of these pathway disruptions can lead to the death of cancer cells or the inhibition of microbial growth.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability and therapeutic efficacy. Altered pharmacokinetics and pharmacodynamics of drugs used in combination may be due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism .

Result of Action

The result of this compound’s action at the molecular and cellular level is largely dependent on its target and mode of action. For instance, in its anti-cancer role, it may lead to the death of cancer cells . In its anti-microbial role, it can result in the inhibition of microbial growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes or proteins. Understanding these factors is crucial for optimizing the use of this compound in therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinazolin-6-ol typically involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. One common method is the reaction of anthranilic acid with formamide under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: quinazolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

quinazolin-6-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

quinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPMVEXRMOAIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343415
Record name 6-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-93-6
Record name 6-Quinazolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinazolin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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